
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid
Description
Systematic Nomenclature and IUPAC Conventions
The systematic name 5-(chlorosulfonyl)isoquinoline-1-carboxylic acid follows IUPAC guidelines for polycyclic heteroaromatic compounds. The isoquinoline backbone is numbered such that the nitrogen atom occupies position 1, with subsequent positions assigned in a clockwise manner (Figure 1). The prefix 5-(chlorosulfonyl) designates a sulfonyl chloride (-SO₂Cl) substituent at position 5, while the 1-carboxylic acid suffix indicates a carboxyl group (-COOH) at position 1. This nomenclature ensures unambiguous identification of substituent positions, critical for distinguishing structural isomers.
Table 1: Key identifiers of this compound
Property | Value | Source |
---|---|---|
IUPAC name | 5-chlorosulfonylisoquinoline-1-carboxylic acid | |
CAS Registry Number | 1258640-93-5 | |
Molecular formula | C₁₀H₆ClNO₄S | |
Molecular weight | 271.68 g/mol |
Molecular Formula and Structural Isomerism Analysis
The molecular formula C₁₀H₆ClNO₄S reflects the compound’s heteroaromatic core and functional groups. Structural isomerism arises primarily from variations in substituent positioning on the isoquinoline ring. Potential isomers include:
- Positional isomers : Differentiation in the placement of sulfonyl chloride and carboxylic acid groups. For example, 8-(chlorosulfonyl)isoquinoline-3-carboxylic acid would represent a positional isomer.
- Functional group isomers : Hypothetical variants where sulfonyl chloride is replaced by sulfonic acid (-SO₃H) or the carboxylic acid by an ester (-COOR).
Table 2: Representative structural isomers
Isomer Type | Example Structure | Key Difference |
---|---|---|
Positional | 8-(chlorosulfonyl)isoquinoline-1-carboxylic acid | Sulfonyl chloride at position 8 |
Functional | 5-(sulfonic acid)isoquinoline-1-carboxylate | Sulfonic acid and ester groups |
The rigidity of the isoquinoline ring limits conformational isomerism, but steric effects between substituents may influence stability.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is constrained by the fixed positions of the sulfonyl chloride and carboxylic acid groups. However, the carboxylic acid group may exhibit prototropic tautomerism , alternating between the keto (COOH) and enol (COO⁻) forms depending on solvent polarity and pH (Figure 2). Computational studies on analogous isoquinoline derivatives suggest that:
- Keto form dominance : In nonpolar solvents, the neutral keto form prevails due to intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen.
- Solvent effects : Polar protic solvents stabilize the enolate form via intermolecular hydrogen bonding, as observed in NMR studies of related compounds.
Equation 1: Tautomeric equilibrium
$$
\text{COOH} \rightleftharpoons \text{COO}^- + \text{H}^+
$$
The sulfonyl chloride group remains inert to tautomerism under standard conditions due to its strong electron-withdrawing nature and lack of labile protons.
CAS Registry Number and Regulatory Classifications
The CAS Registry Number 1258640-93-5 uniquely identifies this compound in chemical databases. Regulatory classifications include:
- Research use only : Designated for laboratory settings under technical supervision, as per AK Scientific’s safety guidelines.
- Non-TSCA status : Not listed under the U.S. Toxic Substances Control Act inventory, exempting it from commercial manufacturing restrictions.
Table 3: Regulatory summary
Aspect | Detail | Source |
---|---|---|
Use restrictions | Research and development only | |
TSCA compliance | Not regulated |
Properties
Molecular Formula |
C10H6ClNO4S |
---|---|
Molecular Weight |
271.68 g/mol |
IUPAC Name |
5-chlorosulfonylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) |
InChI Key |
DKJJTWRZPRMWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid typically involves the chlorosulfonation of isoquinoline-1-carboxylic acid. The reaction conditions often require the use of chlorosulfonic acid as a reagent, which introduces the chlorosulfonyl group into the isoquinoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid, enabling comparative analysis:
p-(Chlorosulfonyl)benzoic Acid
- Molecular Formula : C₇H₅ClO₄S
- Molecular Weight : 220.63 g/mol
- CAS RN : 10130-89-9
- Functional Groups : Chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) on a benzene ring.
- Properties : Melting point (mp) 230°C. Reactivity is dominated by the chlorosulfonyl group, which facilitates nucleophilic substitution reactions. Used as a sulfonating agent in organic synthesis .
Comparison: Unlike the isoquinoline backbone of the target compound, this derivative is based on a benzene ring.
3-(Chlorosulfonyl)benzoyl Chloride
- Molecular Formula : C₇H₄Cl₂O₃S
- Molecular Weight : 239.07 g/mol
- CAS RN : 4052-92-0
- Functional Groups : Chlorosulfonyl (-SO₂Cl) and acyl chloride (-COCl) on a benzene ring.
- Properties : Low melting point (18–20°C), indicative of reduced crystallinity compared to carboxylic acid analogs. The acyl chloride group enhances reactivity toward nucleophiles (e.g., amines, alcohols) .
Comparison : The acyl chloride group in this compound offers higher reactivity than the carboxylic acid group in the target compound. This difference impacts applications: acyl chlorides are preferred for rapid derivatization, while carboxylic acids are more stable and suitable for controlled reactions .
1-Chloroisoquinoline-5-carboxylic Acid
- Molecular Formula: C₁₀H₆ClNO₂
- Molecular Weight : 207.61 g/mol
- CAS RN : 763068-68-4
- Functional Groups: Chlorine (-Cl) and carboxylic acid (-COOH) on an isoquinoline backbone.
- Properties : Purity 97%. The absence of a sulfonyl group reduces its electrophilicity compared to the target compound. Likely used in metal-catalyzed coupling reactions due to the halogen substituent .
Comparison : Replacing the chlorosulfonyl group with chlorine simplifies the molecule but limits its utility in sulfonation reactions. The chlorine substituent may enhance lipophilicity, influencing bioavailability in drug design .
Data Table: Key Comparative Properties
*Inferred data based on structural analogs.
Biological Activity
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid is a sulfonylated derivative of isoquinoline with significant potential in medicinal chemistry. Its unique structure, characterized by a chlorosulfonyl group at the 5-position and a carboxylic acid at the 1-position, offers diverse biological activities and applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₀H₆ClNO₄S
- Molecular Weight : 271.68 g/mol
- Structure : The presence of the chlorosulfonyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, potentially affecting multiple targets within biological systems. Its interactions with proteins and enzymes could lead to significant pharmacological effects, although detailed mechanisms remain to be fully elucidated.
Potential Biological Activities
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties. The sulfonyl group may enhance interaction with microbial targets.
- Enzyme Inhibition : The compound's structural features suggest potential inhibition of specific enzymes involved in disease pathways.
- Anti-inflammatory Effects : Compounds with similar isoquinoline structures often exhibit anti-inflammatory properties, which warrants investigation into this compound's effects.
The mechanisms by which this compound exerts its biological effects are not yet fully understood. However, the following hypotheses can be drawn from related research:
- Nucleophilic Substitution Reactions : The chlorosulfonyl group can undergo nucleophilic attack, possibly leading to the formation of biologically active derivatives.
- Receptor Binding : Similar compounds have been shown to interact with various receptors and proteins, suggesting that this compound may also bind to specific biological targets.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Isoquinoline-1-carboxylic acid | Contains a carboxylic acid group | Lacks the sulfonyl substituent |
5-Sulfamoylisoquinoline-1-carboxylic acid | Contains a sulfonamide instead of sulfonyl | Potentially different biological activity profile |
6-(Chlorosulfonyl)isoquinoline-1-carboxylic acid | Chlorosulfonyl at position 6 | Different position may affect reactivity |
The specific placement of functional groups in this compound may influence its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the importance of understanding the interactions and potential therapeutic applications of this compound:
- Interaction Studies : Research indicates that the compound's interactions with various biological targets could lead to pharmacological effects. For instance, studies on related isoquinoline derivatives have demonstrated significant antibacterial activities against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis .
- Synthetic Pathways : Efficient synthesis methods for producing derivatives of this compound have been explored, which could facilitate further biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.